

(Rac)-Etomidate acid-d5 CAS number and molecular weight

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Compound of Interest

Compound Name: (Rac)-Etomidate acid-d5

Cat. No.: B15600177

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Technical Guide: (Rac)-Etomidate Acid-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **(Rac)-Etomidate acid-d5**, a deuterated metabolite of the anesthetic agent etomidate. This document outlines its chemical properties, relevant biological pathways, and detailed experimental protocols for its analysis.

Core Data Presentation

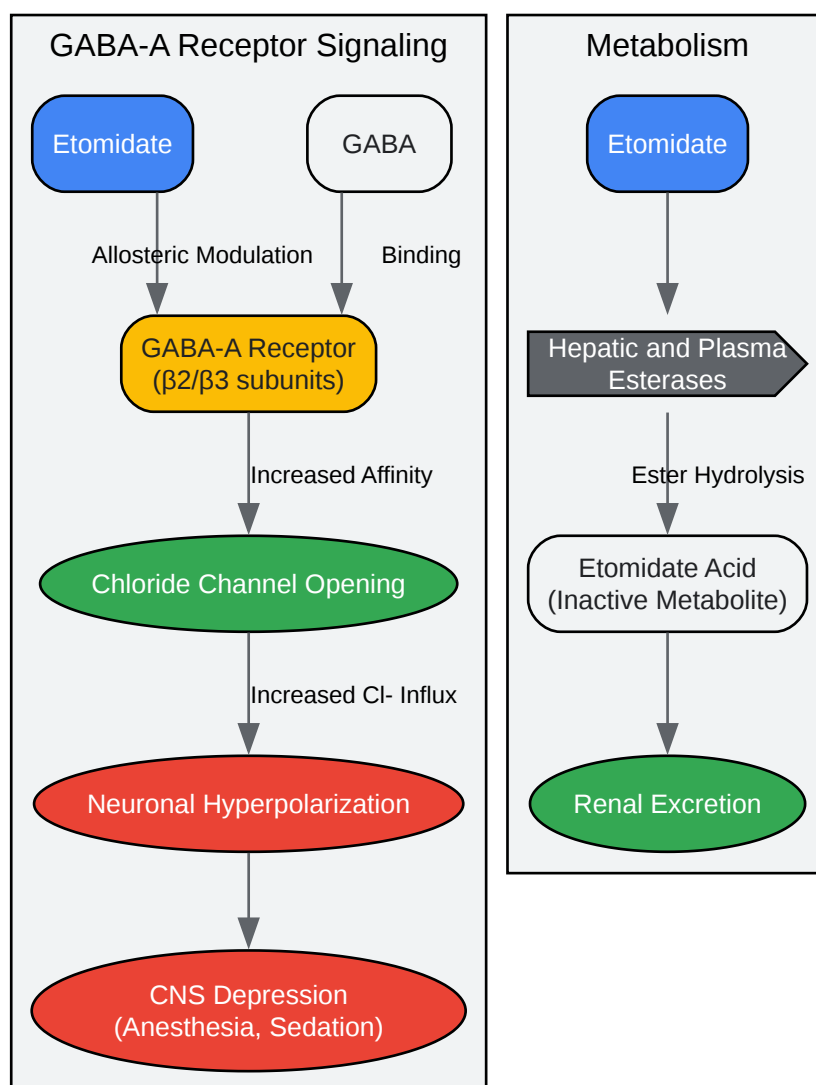
(Rac)-Etomidate acid-d5 is the deuterated form of (Rac)-Etomidate acid, the inactive primary metabolite of etomidate. The introduction of deuterium atoms creates a stable, heavy-isotope labeled internal standard, which is crucial for accurate quantification in mass spectrometry-based bioanalytical methods.

Property	Value	Reference
Compound Name	(Rac)-Etomidate acid-d5	
Molecular Formula	C ₁₂ H ₇ D ₅ N ₂ O ₂	[1][2]
Molecular Weight	221.27 g/mol	[2]
CAS Number	Not readily available in public databases	

Etomidate Signaling Pathway and Metabolism

Etomidate primarily exerts its anesthetic effects by potentiating the action of the neurotransmitter γ -aminobutyric acid (GABA) at the GABA-A receptor, a ligand-gated ion channel in the central nervous system. This interaction increases the receptor's affinity for GABA, leading to an enhanced influx of chloride ions, hyperpolarization of the neuronal membrane, and subsequent inhibition of neuronal firing. This results in the sedative and hypnotic effects characteristic of etomidate. Etomidate's binding site is located on the transmembrane portion of the GABA-A receptor, between the alpha and beta subunits. Its activity is particularly sensitive to the presence of $\beta 2$ and $\beta 3$ subunits.

Following administration, etomidate is rapidly metabolized in the liver and plasma by esterases. The primary metabolic pathway is the hydrolysis of the ethyl ester group to form the pharmacologically inactive carboxylic acid metabolite, etomidate acid. This metabolite is then excreted in the urine.



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Etomidate Signaling and Metabolism Pathway.

Experimental Protocols

Quantification of Etomidate and Etomidate Acid in Biological Samples using LC-MS/MS

This protocol outlines a general method for the simultaneous quantification of etomidate and its metabolite, etomidate acid, in biological matrices such as blood, urine, or tissue homogenates, using **(Rac)-Etomidate acid-d5** as an internal standard.

1. Sample Preparation (Protein Precipitation)

- To 100 μL of the biological sample (e.g., plasma, urine), add 20 μL of the internal standard working solution (**(Rac)-Etomidate acid-d5**).
- Add 300 μL of acetonitrile to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 12,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μL of the mobile phase.

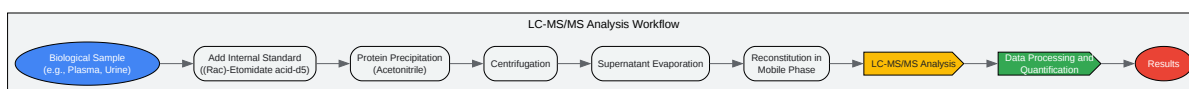
2. LC-MS/MS Conditions

- LC Column: A C18 column is typically used.
- Mobile Phase: A gradient elution with acetonitrile and an aqueous solution of 5 mmol/L ammonium acetate is effective.
- Flow Rate: A flow rate of 0.3 mL/min is common.
- Injection Volume: 5-10 μL .
- Mass Spectrometry: A tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode is used.
- Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. The specific precursor-to-product ion transitions for etomidate, etomidate acid, and the internal standard should be optimized.

3. Calibration and Quantification

- Prepare a series of calibration standards by spiking blank biological matrix with known concentrations of etomidate and etomidate acid.

- Process the calibration standards and quality control samples alongside the unknown samples using the same procedure.
- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
- Determine the concentration of the analytes in the unknown samples from the calibration curve.



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Workflow for LC-MS/MS analysis.

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References

- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
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